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Compound of Interest

Compound Name: 5-Butyl-2-methylpyridine

Cat. No.: B1582454 Get Quote

An In-Depth Technical Guide to 5-Butyl-2-methylpyridine for Research & Development

Abstract: This technical guide provides a comprehensive overview of 5-Butyl-2-
methylpyridine (CAS No. 702-16-9), a substituted pyridine derivative of significant interest in

chemical research and development. This document details its physicochemical properties,

outlines a robust synthetic methodology based on established principles, explores its

characteristic reactivity, and provides essential safety and handling protocols. Designed for

researchers, chemists, and drug development professionals, this guide synthesizes technical

data with practical insights to facilitate the effective use of this versatile chemical intermediate.

Core Properties and Specifications
5-Butyl-2-methylpyridine, also known as 5-butyl-2-picoline, is an aromatic heterocyclic

compound.[1][2] Its structure, featuring a pyridine ring substituted with a C4 alkyl chain and a

methyl group, imparts a combination of hydrophobicity from the butyl group and chemical

functionality from the picoline moiety.[2][3] These features make it a valuable building block in

diverse synthetic applications, from pharmaceuticals to agrochemicals.[4][5]

Table 1: Physicochemical Properties of 5-Butyl-2-
methylpyridine
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Property Value Source(s)

CAS Number 702-16-9 [1]

Molecular Formula C₁₀H₁₅N [1]

Molecular Weight 149.23 g/mol [1]

IUPAC Name 5-butyl-2-methylpyridine [1]

Appearance Colorless to pale yellow liquid [2]

Boiling Point 217.8 °C [3]

Flash Point 85.6 °C [3]

Density ~0.91 g/cm³ (Predicted) N/A

SMILES CCCCC1=CN=C(C=C1)C [1]

InChIKey
GSYSNSTWMPZEQK-

UHFFFAOYSA-N
[1]

Synthesis and Purification
The synthesis of 5-alkyl-2-methylpyridines is classically achieved via a Chichibabin-type

pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia.[6]

[7] While a specific published procedure for 5-butyl-2-methylpyridine is not readily available,

a reliable protocol can be extrapolated from the well-documented synthesis of its close analog,

5-ethyl-2-methylpyridine.[6] The proposed synthesis involves the condensation of an

appropriate C4 aldehyde source with a C2 aldehyde source and ammonia under heat and

pressure.

Proposed Synthetic Protocol: Chichibabin-Type
Condensation
This protocol is an adapted method based on the established synthesis of 5-ethyl-2-

methylpyridine.[6] The core principle is the reaction of valeraldehyde (pentanal, a C5 source

which can fragment/rearrange) or a related C4 synthon with acetaldehyde (or its trimer,

paraldehyde) and ammonia.
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Materials:

Valeraldehyde (or related C4 aldehyde source)

Paraldehyde (trimer of acetaldehyde)

Aqueous Ammonium Hydroxide (28%)

Ammonium Acetate (catalyst)

Chloroform

Anhydrous Sodium Sulfate

High-pressure steel reaction vessel (autoclave)

Fractional distillation apparatus

Step-by-Step Methodology:

Vessel Charging: In a 2-L steel autoclave equipped with mechanical stirring, charge the

vessel with 28% aqueous ammonium hydroxide, paraldehyde, the C4 aldehyde source (e.g.,

valeraldehyde), and a catalytic amount of ammonium acetate. The molar ratios should be

optimized but can be initiated based on literature for similar reactions.[6]

Reaction Execution: Seal the reaction vessel. Heat the mixture to approximately 230 °C with

continuous agitation. Maintain this temperature for 1-2 hours. The high temperature and

pressure are necessary to drive the complex series of condensation and dehydrogenation

reactions that form the pyridine ring.

Work-up and Extraction: Allow the autoclave to cool completely to room temperature before

opening. Transfer the reaction mixture to a separatory funnel. The mixture will likely have

separated into two layers. Separate the layers.

Solvent Extraction: Extract the aqueous layer with three portions of chloroform. Combine

these extracts with the original organic layer. The use of chloroform ensures the recovery of

the relatively nonpolar product from the aqueous phase.
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Drying and Concentration: Dry the combined organic solution over anhydrous sodium sulfate

to remove residual water. Filter the drying agent and remove the chloroform solvent by rotary

evaporation.

Purification via Fractional Distillation: The final, critical step is the purification of the crude

product. Perform fractional distillation under reduced pressure. This is essential to separate

the target 5-butyl-2-methylpyridine from unreacted starting materials, water, and other

pyridine byproducts (e.g., 2-picoline, other alkylated pyridines). The expected boiling point is

~218 °C at atmospheric pressure, so an appropriate vacuum should be applied to lower the

boiling point to a more manageable temperature (e.g., <150 °C).[3]

Validation: The purity of the collected fractions should be assessed by Gas Chromatography

(GC) and the identity confirmed by spectroscopic methods as detailed in Section 3.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of synthesized 5-butyl-2-methylpyridine is crucial. The

following data, based on database entries and analysis of analogous structures, serves as a

benchmark for characterization.[1][8]

Table 2: Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

Pyridine Ring Protons: 3 distinct aromatic

signals (doublet, doublet of doublets, and a

singlet/narrow doublet) between δ 7.0-8.3 ppm.

Butyl Chain: Signals between δ 0.9-2.6 ppm,

including a triplet for the terminal CH₃, two

multiplets for the internal CH₂ groups, and a

triplet for the CH₂ group attached to the ring.

Methyl Group: A sharp singlet around δ 2.5 ppm.

¹³C NMR

Pyridine Ring Carbons: 5 signals in the aromatic

region (δ 120-160 ppm). Butyl Chain: 4 distinct

aliphatic signals (δ 14-35 ppm). Methyl Group: 1

aliphatic signal around δ 24 ppm.

Mass Spec (EI)

Molecular Ion (M⁺): A clear peak at m/z = 149.

Key Fragment: A prominent peak at m/z = 106,

corresponding to the loss of a propyl radical

(C₃H₇•) via benzylic cleavage, which is a

characteristic fragmentation pattern for

alkylpyridines.[1]

FT-IR

C-H stretching (aliphatic) just below 3000 cm⁻¹;

C=C and C=N stretching in the 1450-1600 cm⁻¹

region; C-H bending modes in the 700-900 cm⁻¹

region.

Chemical Reactivity and Derivatization
The reactivity of 5-butyl-2-methylpyridine is dictated by three primary sites: the basic nitrogen

atom, the acidic α-methyl group, and the aromatic pyridine ring.

N-Centered Reactivity: The lone pair on the nitrogen atom imparts basicity and

nucleophilicity. It readily forms salts with acids and can be alkylated or oxidized to form N-

oxides. This inherent nucleophilicity can sometimes compete with other desired reactions, a

factor that must be considered in synthetic design.[9]
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α-Methyl Group Acidity: The methyl group at the 2-position is significantly more acidic (pKa ≈

34 in DMSO) than a standard alkane C-H bond.[2][10] This is due to the ability of the

electron-withdrawing pyridine ring to stabilize the resulting carbanion (the picolyl anion).

Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)

can quantitatively deprotonate this position at low temperatures (-78 °C).[2][10] The resulting

deep red picolyl lithium species is a powerful carbon nucleophile, enabling a wide range of

derivatization reactions.

Alkylation: Reaction with alkyl halides or epoxides to form longer carbon chains at the 2-

position.[2][11]

Aldol-type Reactions: Reaction with aldehydes and ketones to form β-hydroxy pyridine

derivatives.

Pyridine Ring Substitution:

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient and

generally resistant to EAS (e.g., nitration, halogenation). The electron-donating butyl group

provides slight activation, but harsh conditions are typically still required, and substitution

patterns can be complex.

Nucleophilic Aromatic Substitution (NAS): NAS is more favorable, especially with a leaving

group present, but is not a primary reactivity pathway for this specific molecule.

C-H Activation: Modern transition-metal catalysis (e.g., using Rhodium or Ruthenium) can

enable direct C-H functionalization, typically at the C6 position ortho to the nitrogen, to

introduce new alkyl or aryl groups.[3]

Diagram 1: Key Reactivity Pathways
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5-Butyl-2-methylpyridine

Potential Derivatives

5-Butyl-2-methylpyridine

N-Oxide Derivative

Oxidation
(e.g., m-CPBA)

Picolyl Lithium Anion
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(n-BuLi, -78 °C)

C6-Alkylated Product

C-H Activation
(Rh(I) catalyst)

C2-Alkylated Product
(e.g., via Epoxide)

Electrophile Trap
(e.g., R-X, Epoxide)

Click to download full resolution via product page

Caption: Key reaction sites and potential derivatizations of 5-butyl-2-methylpyridine.

Safety, Handling, and Toxicology
While a specific, comprehensive toxicological profile for 5-butyl-2-methylpyridine is not widely

published, data from structurally analogous compounds like 2-methylpyridine (2-picoline)

provide a strong basis for assessing its hazards. All work should be conducted under the

assumption that this compound shares these hazardous properties.

GHS Hazard Classification (Anticipated):

Flammable Liquid: Category 3 (H226: Flammable liquid and vapour).
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Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302, H332, H311).

Skin Corrosion/Irritation: May cause skin irritation or severe burns (H314/H315).

Eye Damage: Causes serious eye damage (H318).

Target Organ Toxicity: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE):
Engineering Controls: Use only in a well-ventilated area, preferably within a certified

chemical fume hood.[2]

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant

lab coat, and closed-toe shoes.

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated,

use a respirator with an appropriate organic vapor cartridge.

Storage and Disposal:
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

heat, sparks, open flames, and strong oxidizing agents.[12]

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do

not allow to enter drains or waterways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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